molecular formula C15H13FO3 B8130763 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid

5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid

Cat. No.: B8130763
M. Wt: 260.26 g/mol
InChI Key: LHKRRSAYXPTHOH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid: is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to a benzoic acid core. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group enhances its binding affinity to hydrophobic pockets, while the fluorine atom increases its metabolic stability. The compound can modulate specific biochemical pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

4-fluoro-2-methyl-5-phenylmethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-10-7-13(16)14(8-12(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKRRSAYXPTHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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